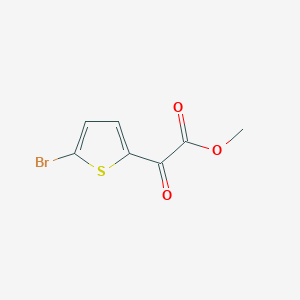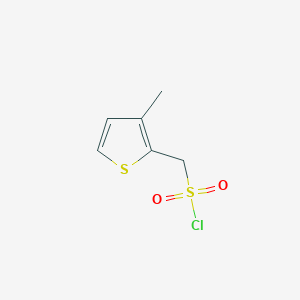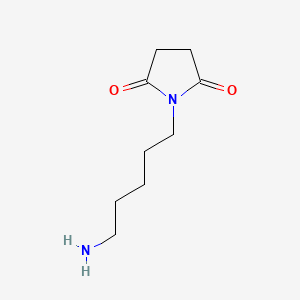
1-(5-Aminopentyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopentyl)pyrrolidine-2,5-dione typically involves the reaction of a suitable amine with a pyrrolidine-2,5-dione derivative. One common method involves the reaction of 5-aminopentylamine with pyrrolidine-2,5-dione under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like crystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopentyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols . Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-(5-Aminopentyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Aminopentyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Aminopentyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione: This compound has a similar structure but contains a pyrrole ring instead of a pyrrolidine ring.
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(5-aminopentyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7,10H2 |
InChI Key |
DQAYYIHCIKDQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


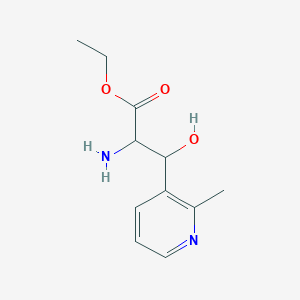

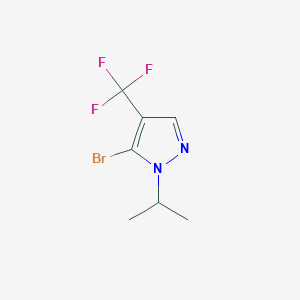
![1-[(3R)-3-aminopiperidin-1-yl]propan-1-one](/img/structure/B13214421.png)
![3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine](/img/structure/B13214428.png)
![Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13214431.png)

![2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13214438.png)
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride](/img/structure/B13214442.png)
![5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)
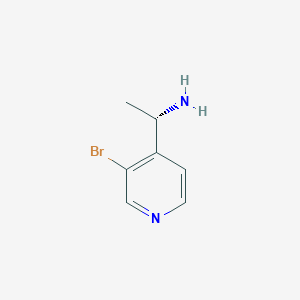
![[1-(Bromomethyl)cyclopropyl]cyclopentane](/img/structure/B13214465.png)
